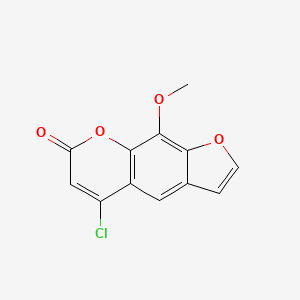

4-Chloro-8-methoxy Psoralen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-8-methoxy Psoralen is a synthetic derivative of psoralen, a naturally occurring photoactive compound found in plants. Psoralens have been used historically in photochemotherapy, particularly for skin conditions like psoriasis and vitiligo. The addition of a chlorine atom and a methoxy group to the psoralen structure enhances its photoreactivity and therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxy Psoralen typically involves the chlorination of 8-methoxypsoralen. This can be achieved through various chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent over-chlorination and to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-8-methoxy Psoralen undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted psoralen derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Chloro-8-methoxy Psoralen has a wide range of applications in scientific research:

Chemistry: It is used as a photoreactive probe in studying DNA interactions and cross-linking mechanisms.

Biology: It serves as a tool in molecular biology for studying DNA repair and recombination.

Medicine: It is employed in photochemotherapy for treating skin disorders and certain types of cancer.

Industry: It is used in the development of photoprotective agents and sunscreens.

Mécanisme D'action

The mechanism of action of 4-Chloro-8-methoxy Psoralen involves its activation by ultraviolet A (UVA) light. Upon activation, it forms covalent bonds with the pyrimidine bases in DNA, leading to the formation of monoadducts and interstrand cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell apoptosis. This mechanism is particularly effective in rapidly dividing cells, making it useful in cancer treatment.

Comparaison Avec Des Composés Similaires

8-Methoxypsoralen: Lacks the chlorine atom, making it less photoreactive.

5-Methoxypsoralen (Bergapten): Another methoxy derivative with different photoreactivity and therapeutic applications.

4,5′,8-Trimethylpsoralen: A more potent photoreactive compound used in photochemotherapy.

Uniqueness: 4-Chloro-8-methoxy Psoralen’s unique combination of a chlorine atom and a methoxy group enhances its photoreactivity and therapeutic potential compared to other psoralen derivatives. This makes it particularly effective in photochemotherapy and other applications requiring high photoreactivity.

Activité Biologique

4-Chloro-8-methoxy psoralen (4-CMP) is a synthetic derivative of psoralen, a naturally occurring compound known for its phototoxic properties and therapeutic applications in dermatology, particularly in the treatment of skin conditions like psoriasis and vitiligo. This article explores the biological activity of 4-CMP, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

This compound exhibits its biological effects primarily through photochemical reactions. Upon exposure to ultraviolet (UV) light, it forms covalent bonds with DNA, leading to the formation of DNA adducts. This process triggers cellular apoptosis, particularly in rapidly dividing cells such as those found in tumors.

Key Mechanisms:

- DNA Intercalation : 4-CMP intercalates between DNA bases, disrupting normal cellular processes.

- Photoreactivity : The compound becomes biologically active when exposed to UV light, generating reactive species that induce DNA damage.

- Apoptosis Induction : Activated 4-CMP leads to apoptosis via the p53 pathway, which regulates cell cycle and apoptosis through upregulation of pro-apoptotic factors like p21^waf/Cip .

Therapeutic Applications

4-CMP has been studied for various therapeutic applications, particularly in dermatology:

- Psoriasis Treatment : Clinical studies have demonstrated that 4-CMP can effectively reduce the severity of psoriasis when used in conjunction with PUVA (psoralen plus UVA) therapy. A study indicated significant improvement in psoriasis plaques after treatment with 8-methoxypsoralen (a related compound) combined with UVA exposure .

- Vitiligo Management : Similar to psoriasis, 4-CMP has shown efficacy in treating vitiligo through photochemotherapy, enhancing repigmentation when combined with UV light .

Research Findings

Several studies have investigated the biological activity of 4-CMP and related compounds:

- Cytotoxicity Studies : In vitro studies using melanoma cell lines have shown that photoactivated psoralens exhibit significant cytotoxic effects. The treatment resulted in a marked reduction in cell viability, highlighting the potential of 4-CMP as an anti-cancer agent .

- Clinical Trials : A randomized double-blind study assessed the efficacy of 8-methoxypsoralen in treating psoriasis. Results indicated a greater reduction in disease severity among patients receiving twice-weekly treatments compared to controls .

- Comparative Studies : Research comparing 4-CMP with other psoralens has shown that it may have a lower incidence of phototoxicity while maintaining therapeutic efficacy. For instance, studies have reported a decrease in adverse effects compared to traditional psoralens like standard psoralen and 5-methoxypsoralen .

Data Tables

| Study Type | Compound | Key Findings |

|---|---|---|

| In Vitro Cytotoxicity | 4-Chloro-8-MOP | Significant reduction in melanoma cell viability |

| Clinical Trial | 8-Methoxypsoralen | Improved psoriasis severity (P=0.29) |

| Comparative Study | Various Psoralens | Lower phototoxicity with 4-CMP compared to others |

Case Studies

- Psoriasis Patient : A case study involving a patient treated with oral 5-methoxypsoralen showed an improvement rate of 85% after multiple sessions of PUVA therapy .

- Vitiligo Patient : Another case highlighted successful repigmentation in vitiligo patients treated with photochemotherapy using methoxypsoralens combined with UV exposure .

Propriétés

IUPAC Name |

5-chloro-9-methoxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c1-15-12-10-6(2-3-16-10)4-7-8(13)5-9(14)17-11(7)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIMAQWESJRRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC(=O)C=C3Cl)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.